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Compound of Interest

Compound Name: N-(Propargyloxy)phthalimide

CAS No.: 4616-63-1

Cat. No.: B1585080

Get Quote

Executive Summary
N-(Propargyloxy)phthalimide (CAS: 4616-63-1) is a specialized N-alkoxyphthalimide

derivative widely utilized as a masked precursor for O-propargylhydroxylamine. Its strategic

value lies in its stability as a solid reagent compared to the volatile and unstable free

hydroxylamine. It serves as a critical building block in bioorthogonal chemistry, specifically for

installing alkyne handles onto carbonyl-containing biomolecules (via oxime ligation) or serving

as a partner in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide details the physicochemical properties, validated synthesis protocols, and

mechanistic applications of N-(Propargyloxy)phthalimide in drug discovery.

Physicochemical Profile
The following data provides the foundational metrics for stoichiometric calculations and

characterization.
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Property Value Notes

Chemical Name N-(Propargyloxy)phthalimide
Also: N-(2-

Propynyloxy)phthalimide

CAS Number 4616-63-1

Molecular Formula

Molecular Weight 201.18 g/mol

Appearance
Beige to pale brown crystalline

powder

Melting Point 150–152 °C
Sharp melting point indicates

high purity

Solubility
Soluble in DCM, CHCl

, DMF, DMSO

Sparingly soluble in

water/hexane

SMILES
C#CCON1C(=O)c2ccccc2C1=

O

Synthetic Protocol (Standard Operating Procedure)
The synthesis of N-(Propargyloxy)phthalimide is a classic nucleophilic substitution (

) at the propargylic carbon, utilizing the enhanced acidity of N-hydroxyphthalimide (

).

Reaction Scheme
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Figure 1: Nucleophilic substitution pathway for the synthesis of N-(Propargyloxy)phthalimide.

Step-by-Step Methodology
Reagents:

N-Hydroxyphthalimide (NHPI): 1.0 equiv.

Propargyl bromide (80% in toluene): 1.2 equiv.

Triethylamine (

): 1.2 equiv. (Alternative:

in Acetone).

Solvent: DMF (Dimethylformamide) or Acetone.

Procedure:

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-

Hydroxyphthalimide (16.3 g, 100 mmol) in anhydrous DMF (100 mL).

Deprotonation: Cool the solution to 0°C in an ice bath. Add Triethylamine (16.7 mL, 120

mmol) dropwise. The solution may darken slightly as the phthalimide anion forms.
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Alkylation: Add Propargyl bromide (120 mmol) dropwise over 15 minutes to control the

exotherm.

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–18

hours. (TLC monitoring: 30% EtOAc/Hexanes; Product

).

Workup: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The

product should precipitate as a beige solid.

Purification: Filter the precipitate, wash copiously with water (to remove DMF and salts), and

wash with cold hexane.

Drying: Dry the solid under high vacuum at 40°C.

Yield Expectation: 85–95%.[1]

Recrystallization: If necessary, recrystallize from Ethanol/Water.

Characterization Data
Validation of the synthesized compound is critical before use in downstream applications.
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Technique Diagnostic Signal Assignment

H NMR (CDCl

, 400 MHz)
7.85 – 7.75 (m, 4H) Aromatic Phthalimide Protons

4.92 (d, J = 2.4 Hz, 2H) (Propargylic methylene)

2.55 (t, J = 2.4 Hz, 1H) (Terminal Alkyne)

C NMR (CDCl

)
163.5

Carbonyl (

)

134.5, 128.9, 123.7 Aromatic Carbons

78.5, 76.2

Alkyne Carbons (

)

64.5

IR (ATR) 3250 cm
stretch

1730, 1780 cm
stretch (Imide doublet)

Applications in Drug Discovery & Chemical
Biology[2][3][4]
N-(Propargyloxy)phthalimide is rarely the final drug molecule; rather, it is a high-utility

linchpin reagent.

A. Synthesis of O-Propargylhydroxylamine
The primary application is the generation of O-propargylhydroxylamine hydrochloride, a

"Clickable" amine used to introduce alkyne tags into proteins, glycans, or aldehydes via oxime

ligation.
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Mechanism: Hydrazinolysis cleaves the phthalimide protecting group.

Protocol: Reflux N-(Propargyloxy)phthalimide with Hydrazine hydrate in EtOH for 2 hours.

Filter the phthalhydrazide byproduct.[2][3] Acidify filtrate with HCl to isolate

.

B. PROTAC Linker Synthesis
In Proteolysis Targeting Chimeras (PROTACs), this reagent is used to synthesize rigid, alkyne-

functionalized linkers that can be coupled via CuAAC "Click" chemistry to E3 ligase ligands.

C. Bioorthogonal Labeling Workflow
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Figure 2: Workflow for converting N-(Propargyloxy)phthalimide into a bioorthogonal probe.

Safety & Handling (SDS Highlights)
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
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Storage: Store at room temperature (15-25°C). Keep dry.

Stability: Stable under normal conditions. Avoid strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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